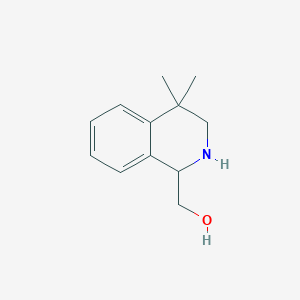

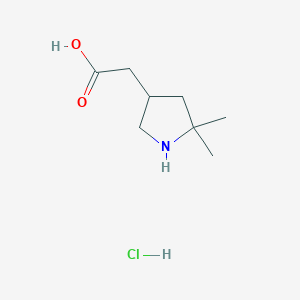

(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol” belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This allows acetal activation under milder, more chemoselective conditions .Molecular Structure Analysis

The molecular formula of the compound is C12H17NO . The InChI code is 1S/C11H15N/c1-11(2)8-12-7-9-5-3-4-6-10(9)11/h3-6,12H,7-8H2,1-2H3 . The compound has a molecular weight of 161.24 g/mol .Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 161.24 g/mol . The compound has a topological polar surface area of 12 Ų .Aplicaciones Científicas De Investigación

Enzymatic Resolution and Synthesis of Calycotomine Enantiomers

The enzymatic resolution of N-Boc-protected (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol, a closely related compound, demonstrates its application in the synthesis of calycotomine enantiomers. The process achieved high enantioselectivity and enantiomeric excess, showcasing the compound's utility in stereochemically controlled synthetic applications (Schönstein, Forró, & Fülöp, 2013).

Electrochemical Synthesis of Functionalized Quinolines

An electrochemical method was applied to synthesize functionalized 4-alkylquinolines from β-(2-aminophenyl)-α,β-ynones, showcasing the versatility of related structures in heterocyclic chemistry and their potential for generating quinoline derivatives through a sequential alkylative heterocyclization process (Arcadi et al., 2007).

Catalytic Applications of Chiral Pincer Complexes

Chiral Pt(II)/Pd(II) pincer complexes containing dimethyl-tetrahydroisoquinolinyl motifs demonstrate significant potential in catalytic asymmetric aldol and silylcyanation reactions. This application highlights the utility of such structures in developing enantioselective catalysts (Yoon et al., 2006).

Azomethine Ylides Rearrangement

The rearrangement of 1,3-dipolar cycloadducts of 3,4-dihydroisoquinoline-2-oxides showcases the synthetic utility of tetrahydroisoquinoline derivatives in accessing azomethine ylides, further demonstrating the broad applicability of these structures in organic synthesis and the generation of complex heterocyclic compounds (Coşkun & Tuncman, 2006).

Synthesis and Characterization of Isoquinoline Derivatives

Research into the synthesis of isoquinoline derivatives, such as 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, showcases the structural diversity achievable with tetrahydroisoquinoline scaffolds. These derivatives exhibit potential therapeutic properties, highlighting their relevance in medicinal chemistry (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,3,4-tetrahydroisoquinolines (thiq), have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Related compounds, such as 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides, have been found to inhibit amp deaminase 2 (ampd2) through a novel mechanism that changes the substrate pocket to prevent amp from binding . This suggests that (4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol may also interact with its targets in a similar manner.

Biochemical Pathways

Related compounds have been found to affect energy homeostasis and immuno-oncology through the inhibition of ampd2 .

Result of Action

Related compounds have been found to exhibit potent inhibitory activity of ampd2 in ex vivo evaluation of mouse liver .

Propiedades

IUPAC Name |

(4,4-dimethyl-2,3-dihydro-1H-isoquinolin-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(2)8-13-11(7-14)9-5-3-4-6-10(9)12/h3-6,11,13-14H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJBQIJQRPJSPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(C2=CC=CC=C21)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(morpholine-4-sulfonyl)-1,4'-bipiperidine](/img/structure/B2841957.png)

![4-(4-methylphenyl)-3-[[4-(trifluoromethoxy)phenoxy]methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2841965.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B2841976.png)

![4-[(E)-2-[3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]ethenyl]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2841977.png)